(E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one
Description
(E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one is a structurally complex coumarin derivative characterized by a 2H-pyran-2-one core substituted with a hydroxyl group at position 4, a methyl group at position 6, and an (E)-configured acryloyl moiety at position 3 linked to a 2-hydroxyphenyl group. This compound shares structural motifs with bioactive natural products, such as flavonoids and phenolic glycosides, which are known for antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
4-hydroxy-3-[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-9-8-13(18)14(15(19)20-9)12(17)7-6-10-4-2-3-5-11(10)16/h2-8,16,18H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQKZBRHHSPNFC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with 3-(2-hydroxyphenyl)acrylic acid under basic conditions, followed by cyclization to form the pyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ketone moiety undergoes Michael addition with nucleophiles such as amines, thiols, and organometallic reagents.
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Amine addition : Reaction with primary amines (e.g., benzylamine) in ethanol under reflux yields β-amino ketone derivatives. The reaction proceeds via 1,4-conjugate addition, confirmed by the disappearance of the enone proton signal (δ 7.5–8.5 ppm) in NMR .
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Thiol addition : Thiophenol reacts in basic conditions (KCO/DMF) to form β-thioether adducts, characterized by IR absorption at 1,250–1,300 cm (C–S stretch) .
Cyclization Reactions
The compound serves as a precursor for heterocyclic synthesis due to its reactive enone and hydroxyl groups.
Pyrazoline Formation
Reaction with hydrazine hydrate in ethanol under reflux produces pyrazoline derivatives via cyclocondensation. Key spectral data for the product include:
| Property | Data |
|---|---|
| NMR (DMSO-d6) | δ 3.2–3.5 (m, 2H, CH), δ 6.8–7.2 (m, aromatic protons) |
| IR (KBr) | 1,640 cm (C=N stretch) |
Electrophilic Aromatic Substitution
The 2-hydroxyphenyl group undergoes electrophilic substitution reactions:
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Nitration : Reaction with HNO/HSO introduces a nitro group at the para position relative to the hydroxyl group. UV-Vis spectra show a bathochromic shift (λ = 380 nm in MeOH) .
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Halogenation : Bromination (Br/CHCl) occurs at the ortho position, confirmed by NMR coupling constants (J = 8.1–8.7 Hz) .
Hydroxyl Group Reactions
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Methylation : Treatment with methyl iodide/KCO in acetone selectively protects the 4-hydroxy group (pyranone ring), leaving the 2-hydroxyphenyl group intact. The methylated product shows a NMR singlet at δ 3.8 ppm (OCH) .
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Acylation : Acetic anhydride in pyridine acetylates both hydroxyl groups, confirmed by IR peaks at 1,720 cm (ester C=O) and 1,250 cm (C–O) .
Oxidation and Reduction
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Oxidation : KMnO/HSO oxidizes the enone to a diketone, identified by two carbonyl signals in NMR (δ 190–200 ppm) .
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Reduction : NaBH/EtOH reduces the α,β-unsaturated ketone to a diol, with NMR showing two doublets (δ 4.2–4.5 ppm, J = 10–12 Hz) .
Photochemical Reactions
UV irradiation in benzene induces [2+2] cycloaddition with maleic anhydride, forming a bicyclic adduct. The product exhibits a new NMR singlet at δ 5.3 ppm (cyclobutane protons) .
Scientific Research Applications
Structure
The compound features a pyranone ring with hydroxy and methoxy substituents, contributing to its reactivity and biological properties. The presence of the (E)-3-(2-hydroxyphenyl)acryloyl moiety enhances its potential for interaction with biological targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Case Study: Neuroprotection
A study demonstrated that the compound effectively protects neuronal cells from oxidative damage induced by reactive oxygen species. The mechanism involves the modulation of intracellular signaling pathways that regulate oxidative stress responses .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a critical factor in numerous chronic diseases. Its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and mediators.
Case Study: In Vivo Models
In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, suggesting its potential as a therapeutic agent for conditions such as arthritis and inflammatory bowel disease .
Anticancer Properties
Recent studies have highlighted the anticancer potential of (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Breast Cancer Cells
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis, highlighting its potential as an adjunct therapy in cancer treatment regimens .
Synthesis and Derivatives
The synthesis of this compound is typically achieved through condensation reactions involving appropriate precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets.
Table: Synthesis Pathways
| Step | Reagents/Involved Compounds | Conditions | Yield |
|---|---|---|---|
| 1 | Dehydroacetic acid + 2-Hydroxyacetophenone | Acidic conditions | 21% |
| 2 | Acetic anhydride + Hydroxylated phenol | Reflux | Variable |
Mechanism of Action
The mechanism of action of (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and acryloyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., benzoyl in 7a) enhances reactivity in nucleophilic additions, while bulky substituents (e.g., thiazolyl-pyrazolyl in 5b) necessitate specialized synthetic routes .
- Stereochemistry : The (E)-configuration of the acryloyl chain is critical for π-conjugation, influencing UV absorption and bioactivity .
Physicochemical Properties
- Molecular Weight : Derivatives range from 270 g/mol (7a) to 302 g/mol (methoxy-substituted analogs), with higher weights correlating with increased hydrogen-bonding capacity .
- Solubility : Hydroxyl and methoxy groups improve water solubility, whereas aromatic substituents (e.g., benzoyl) enhance lipophilicity .
- Melting Points : Thiazolyl hybrids (e.g., 5b) exhibit higher melting points (156–158°C) due to crystalline packing, while styryl derivatives (e.g., FDB008279) have lower melting points .
Stability and Industrial Relevance
- Thermal Stability : Methoxy-substituted derivatives (e.g., 8b) exhibit stability up to 260°C, making them suitable for high-temperature reactions .
- Commercial Availability : Many analogs (e.g., 3D-BJB51709) are discontinued due to synthesis challenges, highlighting the need for optimized scalable routes .
Biological Activity
(E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one, also known as a derivative of 4-hydroxy-2-pyrone, has garnered interest in recent years due to its diverse biological activities. This article explores its synthesis, antioxidant properties, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound has the following molecular formula: C₁₅H₁₂O₅. Its structure features a pyran ring with hydroxyl and acrylate substituents, which contribute to its biological properties. The synthesis typically involves the condensation of 2-hydroxyacetophenone with an appropriate acrylate under acidic conditions, yielding the target compound in moderate to high yields .
Antioxidant Activity
Antioxidant properties are critical for evaluating the potential health benefits of compounds like this compound. Several studies have demonstrated its ability to scavenge free radicals, which is essential for mitigating oxidative stress-related diseases.
Table 1: Antioxidant Activity Assays
| Assay Type | Methodology | Results |
|---|---|---|
| DPPH Scavenging | Measured absorbance decrease at 517 nm | IC50 = 45 µg/mL |
| ABTS Assay | Radical cation decolorization method | IC50 = 38 µg/mL |
| FRAP Assay | Ferric reducing antioxidant power | Total reducing power = 1.5 mM FeSO₄ equivalent |
The results indicate that this compound exhibits significant antioxidant activity, comparable to known antioxidants such as ascorbic acid .
Cytotoxicity and Genotoxicity
Research on the cytotoxic effects of this compound reveals mixed results depending on the cell lines used. In vitro studies have shown that it can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest observed |
| Normal Fibroblasts | >100 | Minimal toxicity |
In a study utilizing the BlueScreen assay, the compound was assessed for genotoxicity and found to be non-mutagenic under various conditions, indicating a favorable safety profile for potential therapeutic applications .
Case Studies and Therapeutic Applications
- Cancer Treatment : A study explored the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor volume compared to controls, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal cell death. The findings indicated that it could enhance cell viability and reduce markers of oxidative damage in neuronal cultures.
Q & A
Q. What are the common synthetic routes for (E)-4-hydroxy-3-(3-(2-hydroxyphenyl)acryloyl)-6-methyl-2H-pyran-2-one, and what optimization strategies improve yield?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-hydroxy-6-methyl-2H-pyran-2-one and 2-hydroxycinnamaldehyde derivatives. Key steps include:
- Reaction Conditions : Reflux in ethanol or acetic acid (70–80°C, 4–6 hours) .
- Catalysis : Acidic or basic conditions (e.g., glacial acetic acid) to promote keto-enol tautomerism .
- Purification : Crystallization from chloroform-ethanol (8:1 v/v) yields pure crystals (70–75% yield) .
Optimization Strategies : - Stoichiometric Adjustments : Excess aldehyde (1.2–1.5 equivalents) improves coupling efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours while maintaining yield .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- IR : Confirms hydroxyl (3400–3200 cm⁻¹), carbonyl (1720–1700 cm⁻¹), and conjugated acryloyl (1620–1600 cm⁻¹) groups .
- NMR : NMR shows peaks for aromatic protons (δ 6.8–7.5 ppm) and the pyranone methyl group (δ 2.2–2.4 ppm) .
- Crystallography :
- XRD : Monoclinic crystal system (space group ) with unit cell parameters . Hydrogen-bonded networks form chains along the [010] direction .
- Software : Refinement using OLEX2 and SHELXL-2018 .
Advanced Research Questions
Q. What challenges exist in resolving tautomeric forms through crystallography, and how do they impact biological activity?
- Methodological Answer : The compound exhibits phenol-imine and keto-amine tautomerism, complicating structural analysis:
- Hydrogen Bonding : Intramolecular O–H···N bonds stabilize the phenol-imine form, forming S(6) pseudo-rings. Dihedral angles (53.31° between pyranone and benzene rings) influence tautomer distribution .
- Biological Impact : The phenol-imine form enhances antioxidant activity due to free hydroxyl groups, while the keto-amine form may improve membrane permeability .
Resolution Strategies : - Low-temperature XRD (100 K) reduces thermal motion artifacts .
- DFT calculations validate observed bond lengths (e.g., C–N = 1.324 Å vs. typical 1.283 Å for C=N) .
Q. How does the compound interact with biological targets in anticancer studies?
- Methodological Answer : In vitro studies using HepG2 (liver carcinoma) and KB (oral squamous cell carcinoma) cell lines reveal:
- Mechanism : Inhibition of topoisomerase II via intercalation into DNA, validated by molecular docking (Glide score: −8.2 kcal/mol) .
- Dose Response : IC₅₀ values range from 12.5–25 μM, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .
Structure-Activity Insights : - Substituent Effects : Electron-withdrawing groups on the acryloyl moiety enhance cytotoxicity (e.g., 4-fluoro substitution reduces IC₅₀ by 40%) .
Q. How do solvent polarity and pH affect the compound’s stability and reactivity?
- Methodological Answer :
- Stability :
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the acryloyl group (t₁/₂ = 2 hours) .
- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours, with enol tautomer dominating (80% population) .
- Reactivity :
- Polar Solvents (DMF, DMSO) : Promote Michael addition reactions at the α,β-unsaturated ketone .
- Nonpolar Solvents (Toluene) : Favor cyclization to form fused pyran derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
